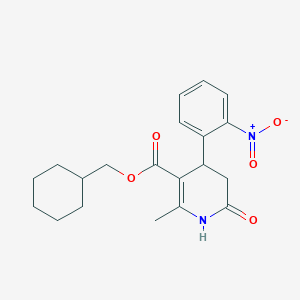
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
Overview
Description
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as MPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a selective and potent antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. Therefore, MPPI has been studied extensively for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain.
Mechanism of Action
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a selective and potent antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. By blocking the 5-HT1A receptor, 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models and human studies. It has also been shown to reduce pain sensitivity in animal models. The anxiolytic and antidepressant effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride are thought to be mediated by its ability to modulate the activity of the serotonergic system. The reduction in pain sensitivity is thought to be due to its ability to block the 5-HT1A receptor, which is involved in the regulation of pain perception.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity and potency as a 5-HT1A receptor antagonist. This allows for precise modulation of the serotonergic system, which can be useful in studying various physiological and behavioral functions. However, one limitation of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its potential off-target effects, as it may interact with other receptors or enzymes in addition to the 5-HT1A receptor.
Future Directions
1. Further studies are needed to investigate the potential therapeutic applications of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in various disorders, such as depression, anxiety, and chronic pain.
2. The development of more selective and potent 5-HT1A receptor antagonists may lead to the discovery of more effective treatments for various disorders.
3. The use of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs or therapies may enhance its therapeutic effects.
4. The investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride may lead to the discovery of new targets for drug development.
5. The development of new animal models may provide a better understanding of the physiological and behavioral effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride.
Scientific Research Applications
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
1-(4-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-13-3-5-15(6-4-13)19-12-14(18)11-17-9-7-16(2)8-10-17;;/h3-6,14,18H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJQXIFHPJDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)

![2-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4723843.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)


![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4723861.png)
![methyl 3-benzyl-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723867.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)
![4-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4723895.png)

